5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside

Vue d'ensemble

Description

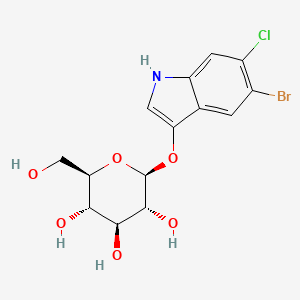

5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside is a chemical compound known for its chromogenic properties. It is often used as a substrate in various biochemical assays, particularly for detecting enzyme activity. The compound is characterized by its ability to produce a colored precipitate upon enzymatic hydrolysis, making it useful in diagnostic and research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside typically involves the reaction of 5-bromo-6-chloroindole with beta-D-glucopyranosyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the glycosylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside undergoes several types of chemical reactions, including:

Hydrolysis: Enzymatic hydrolysis by beta-glucosidase, resulting in the release of 5-bromo-6-chloro-3-indoxyl and glucose.

Oxidation: The indoxyl moiety can be oxidized to form indigoid dyes.

Substitution: The halogen atoms (bromo and chloro) can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically involves beta-glucosidase enzyme under physiological conditions (pH 7.0, 37°C).

Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or atmospheric oxygen.

Substitution: Requires nucleophiles such as amines or thiols under basic conditions.

Major Products

Hydrolysis: Produces 5-bromo-6-chloro-3-indoxyl and glucose.

Oxidation: Forms indigoid dyes, which are colored compounds.

Substitution: Results in various substituted indoxyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Biochemical Applications

1.1 Enzyme Detection

- Substrate for β-D-glucosidase : The compound is widely utilized as a substrate in assays to detect β-D-glucosidase activity. Upon hydrolysis by the enzyme, it produces a magenta-colored precipitate, which can be quantitatively measured to assess enzyme activity .

1.2 Chromogenic Properties

- The chromogenic nature of this compound allows for visual differentiation in microbiological applications, making it useful in diagnostic tests and enzyme assays .

Microbiological Applications

2.1 Differentiation of Bacterial Species

- This compound is employed in culture media to differentiate between bacterial species based on their enzymatic activity. For instance, it can help distinguish Salmonella spp. (which do not produce the color) from other Enterobacteriaceae that do .

2.2 Application in Diagnostic Tests

- It is used in clinical diagnostics to detect specific enzymes in clinical samples, providing a rapid and visual means of identifying bacterial infections or enzyme deficiencies .

Molecular Biology Applications

3.1 Reporter Gene Assays

- In molecular biology, this compound serves as a reporter substrate to monitor gene expression through the activity of β-D-glucosidase linked to reporter genes .

3.2 Cell Signaling Studies

- The compound's hydrolysis can influence cell signaling pathways and gene expression, making it useful for studying cellular metabolism and gene regulation mechanisms .

Case Studies and Research Findings

5.1 Enzymatic Activity Measurement

A study demonstrated the effectiveness of this compound in measuring β-D-glucosidase activity across various biological samples. The results indicated a strong correlation between enzyme concentration and color intensity, validating its use as a reliable assay substrate.

5.2 Microbial Differentiation

In another research project focused on food safety, this compound was utilized to differentiate pathogenic bacteria from non-pathogenic strains in food samples. The ability to visualize enzyme activity provided quick identification methods crucial for public health .

Mécanisme D'action

The compound exerts its effects through enzymatic hydrolysis. When beta-glucosidase acts on 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside, it cleaves the glycosidic bond, releasing 5-bromo-6-chloro-3-indoxyl. This intermediate undergoes oxidation to form a colored precipitate, which can be visually detected. The molecular targets include the beta-glucosidase enzyme and the pathways involved in the hydrolysis and oxidation reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside: Another chromogenic substrate used for detecting beta-glucosidase activity.

5-Bromo-6-chloro-3-indolyl-beta-D-galactopyranoside: Used for detecting beta-galactosidase activity, producing a magenta precipitate.

5-Bromo-4-chloro-3-indolyl-beta-D-glucuronic acid: Utilized in assays for beta-glucuronidase activity, yielding a blue precipitate.

Uniqueness

5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside is unique due to its specific application in detecting beta-glucosidase activity and the distinct magenta color it produces upon hydrolysis. This makes it particularly useful in applications where differentiation based on color is essential .

Activité Biologique

Overview

5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside (commonly referred to as Magenta-Gal) is a synthetic chromogenic substrate primarily utilized in biochemical assays to detect enzyme activity, particularly that of β-galactosidase. Upon hydrolysis by this enzyme, it produces a colored precipitate, which serves as a visual marker for enzymatic activity. This compound's unique properties make it valuable in various fields, including microbiology, molecular biology, and clinical diagnostics.

- Molecular Formula : C₁₄H₁₅BrClNO₆

- Molecular Weight : 408.63 g/mol

- CAS Number : 93863-89-9

This compound acts as a substrate for β-galactosidase. The enzymatic hydrolysis of the glycosidic bond leads to the release of 5-bromo-6-chloro-3-indoxyl, which subsequently dimerizes to form an intensely colored product. This process can be summarized as follows:

- Enzyme Interaction : The β-galactosidase enzyme binds to the substrate.

- Hydrolysis : The glycosidic bond is cleaved, releasing the indoxyl derivative.

- Color Development : Dimerization of the released indoxyl results in a magenta-colored precipitate.

Applications in Scientific Research

This compound has diverse applications across several scientific domains:

- Biochemistry : Used as a chromogenic substrate for detecting β-galactosidase activity in various assays.

- Microbiology : Employed in culture media to differentiate bacterial species based on enzyme activity.

- Molecular Biology : Utilized in reporter gene assays to monitor gene expression.

- Clinical Diagnostics : Applied in diagnostic tests for detecting specific enzymes in clinical samples.

Enzymatic Activity Detection

One notable application of this compound is its use in red/white screening of bacterial colonies. In studies, bacterial strains expressing active β-galactosidase produce red colonies when cultured on media containing this substrate. This method has been particularly useful for identifying recombinant strains in cloning experiments.

Microbial Differentiation

In microbiological studies, this compound has been utilized to differentiate between various bacterial species based on their enzymatic profiles. For instance, Staphylococcus species can be detected through their ability to hydrolyze this substrate, producing a distinct color change that indicates β-galactosidase activity.

Comparative Analysis of Chromogenic Substrates

| Substrate Name | Target Enzyme | Color Produced | Application Area |

|---|---|---|---|

| This compound | β-Galactosidase | Magenta (red) | Molecular Biology, Microbiology |

| X-Gal | β-Galactosidase | Blue | Molecular Biology |

| ONPG | β-Galactosidase | Yellow | Biochemical Assays |

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRVKCMQIZYLNM-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101230382 | |

| Record name | 5-Bromo-6-chloro-1H-indol-3-yl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93863-89-9 | |

| Record name | 5-Bromo-6-chloro-1H-indol-3-yl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93863-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-chloro-1H-indol-3-yl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101230382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.